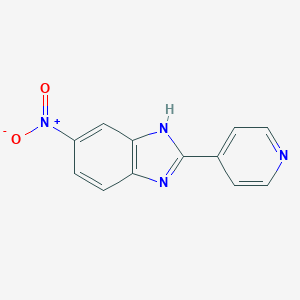

5-Nitro-2-(4-pyridinyl)-1H-benzimidazole

Descripción general

Descripción

5-Nitro-2-(4-pyridinyl)-1H-benzimidazole is a heterocyclic compound that features a benzimidazole core substituted with a nitro group at the 5-position and a pyridinyl group at the 2-position

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 5-Nitro-2-(4-pyridinyl)-1H-benzimidazole typically involves the condensation of 4-nitro-o-phenylenediamine with 4-pyridinecarboxaldehyde under acidic conditions. The reaction is usually carried out in the presence of a strong acid such as hydrochloric acid or sulfuric acid, which facilitates the cyclization process to form the benzimidazole ring.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired compound in high purity.

Types of Reactions:

Oxidation: The nitro group in this compound can undergo reduction reactions to form amino derivatives.

Reduction: Reduction of the nitro group can be achieved using reagents such as hydrogen gas in the presence of a palladium catalyst or using chemical reducing agents like tin(II) chloride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridinyl ring, where electrophilic aromatic substitution can introduce various substituents.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Hydrogen gas with palladium catalyst, tin(II) chloride, or sodium dithionite.

Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.

Major Products:

Reduction: 5-Amino-2-(4-pyridinyl)-1H-benzimidazole.

Substitution: Various substituted derivatives depending on the electrophile used.

Aplicaciones Científicas De Investigación

Anticancer Properties

Research indicates that 5-nitro-2-(4-pyridinyl)-1H-benzimidazole exhibits promising anticancer properties. Its structural similarity to other benzimidazole derivatives allows it to interact with biological targets effectively, inhibiting key enzymes involved in cancer progression. For instance, studies have shown that compounds with similar structures can inhibit enzymes critical for tumor growth and metastasis .

Enzyme Inhibition

The compound has been identified as an inhibitor of various enzymes, including those involved in metabolic processes. Preliminary docking studies suggest that it may bind efficiently to enzyme active sites, enhancing its potential as a therapeutic agent for diseases where enzyme inhibition is beneficial.

Antiviral Activity

This compound has also been studied for its antiviral properties. Similar benzimidazole derivatives have shown efficacy against viruses such as hepatitis C virus (HCV), indicating potential applications in treating viral infections .

Comparative Analysis with Related Compounds

A comparative analysis of structurally similar compounds reveals significant differences in biological activity based on substitution patterns. Below is a summary of some related compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 5-Nitro-2-(2-pyridinyl)-1H-benzimidazole | Nitro group at position 5; pyridine at position 2 | Moderate anti-cancer activity |

| 5-Nitro-2-(3-pyridinyl)-1H-benzimidazole | Nitro group at position 5; pyridine at position 3 | Similar enzyme inhibition properties |

| Benzimidazole derivatives | Varying substitutions on the benzimidazole core | Diverse pharmacological profiles |

This table illustrates how variations in substituents can lead to significant differences in pharmacological effects, highlighting the versatility of benzimidazole derivatives in medicinal chemistry.

Case Studies and Research Findings

Recent studies have focused on evaluating the efficacy of this compound through various experimental models:

- In vitro Studies : Evaluations have demonstrated its ability to inhibit cancer cell proliferation and induce apoptosis in specific cancer cell lines.

- Animal Models : In vivo studies have shown promising results in reducing tumor size and improving survival rates in treated subjects compared to control groups .

Mecanismo De Acción

The mechanism of action of 5-Nitro-2-(4-pyridinyl)-1H-benzimidazole involves its interaction with specific molecular targets. For instance, in its antimicrobial activity, the compound may inhibit bacterial enzymes critical for DNA replication or protein synthesis. In cancer research, it may target and inhibit enzymes involved in cell cycle regulation or apoptosis pathways.

Comparación Con Compuestos Similares

5-Nitrobenzimidazole: Similar structure but lacks the pyridinyl group.

2-(4-Pyridinyl)benzimidazole: Lacks the nitro group.

5-Nitro-1H-benzimidazole: Similar but without the pyridinyl substitution.

Uniqueness: 5-Nitro-2-(4-pyridinyl)-1H-benzimidazole is unique due to the presence of both the nitro and pyridinyl groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for a broader range of applications and interactions compared to its analogs.

Actividad Biológica

5-Nitro-2-(4-pyridinyl)-1H-benzimidazole is a heterocyclic compound known for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, synthesis, and potential applications based on various research findings.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of 240.22 g/mol. The compound features a benzimidazole core with a nitro group at the 5-position and a pyridine moiety at the 2-position. This unique structure contributes to its biological activity, particularly as an anti-cancer agent and enzyme inhibitor .

Anticancer Activity

Research indicates that this compound exhibits significant anti-cancer properties. Its structural similarity to other benzimidazole derivatives allows it to interact effectively with biological targets involved in cancer progression. Preliminary studies suggest that it may inhibit key enzymes related to tumor growth and metastasis.

Case Study:

In vitro studies have shown that compounds with similar structures can inhibit specific kinases associated with cancer cell proliferation. For example, docking studies indicated that this compound could adopt conformations that enhance binding efficiency within active sites of enzymes critical for cancer cell survival.

Enzyme Inhibition

The compound has also been identified as an inhibitor of various enzymes, which may contribute to its therapeutic potential. The presence of the nitro group enhances its electrophilic properties, facilitating interactions with enzyme active sites.

Table: Comparison of Benzimidazole Derivatives

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| This compound | Nitro group at position 5; pyridine at position 2 | Anti-cancer, enzyme inhibition |

| 5-Nitro-2-(2-pyridinyl)-1H-benzimidazole | Nitro group at position 5; pyridine at position 2 | Moderate anti-cancer activity |

| 5-Nitro-2-(3-pyridinyl)-1H-benzimidazole | Nitro group at position 5; pyridine at position 3 | Similar enzyme inhibition properties |

This table highlights how variations in substitution patterns on the benzimidazole core can lead to significant differences in biological activity and therapeutic potential.

While specific mechanisms of action for this compound have not been fully elucidated, related compounds have demonstrated various modes of action including:

- Kinase Inhibition: Similar benzimidazole derivatives inhibit kinases involved in cancer signaling pathways.

- DNA Interaction: Some derivatives interact with DNA, impacting replication and transcription processes .

Applications in Medicinal Chemistry

The compound shows promise in several therapeutic areas:

- Antiviral Activity: Research on related benzimidazoles indicates potential antiviral properties, particularly against RNA viruses by inhibiting viral RNA synthesis .

- Anti-inflammatory Effects: Certain benzimidazole derivatives exhibit anti-inflammatory properties by blocking specific pathways involved in inflammation .

Propiedades

IUPAC Name |

6-nitro-2-pyridin-4-yl-1H-benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8N4O2/c17-16(18)9-1-2-10-11(7-9)15-12(14-10)8-3-5-13-6-4-8/h1-7H,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPOIUZUPKNLRIJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1[N+](=O)[O-])NC(=N2)C3=CC=NC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30347051 | |

| Record name | 6-Nitro-2-(pyridin-4-yl)-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30347051 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

8 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26665356 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

148533-73-7 | |

| Record name | 6-Nitro-2-(pyridin-4-yl)-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30347051 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.